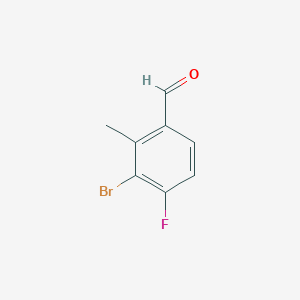

3-Bromo-4-fluoro-2-methylbenzaldehyde

説明

特性

分子式 |

C8H6BrFO |

|---|---|

分子量 |

217.03 g/mol |

IUPAC名 |

3-bromo-4-fluoro-2-methylbenzaldehyde |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-3-7(10)8(5)9/h2-4H,1H3 |

InChIキー |

MPBPUHUXTXIRRY-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1Br)F)C=O |

製品の起源 |

United States |

An In-depth Technical Guide to 3-Bromo-4-fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-4-fluoro-2-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Given the limited publicly available data for this specific isomer (CAS No. 1784360-02-6), this document synthesizes known information and provides comparative data from closely related isomers to offer predictive insights and a broader understanding of its chemical nature.

Chemical Identity and Structure

3-Bromo-4-fluoro-2-methylbenzaldehyde is a polysubstituted benzaldehyde derivative. The strategic placement of bromo, fluoro, and methyl groups on the aromatic ring, in addition to the aldehyde functionality, creates a unique electronic and steric environment. This substitution pattern is crucial for its reactivity and potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

The aldehyde group is a versatile functional handle for a wide range of chemical transformations, while the halogen substituents (bromine and fluorine) provide sites for cross-coupling reactions and can modulate the molecule's pharmacokinetic properties.

Molecular Structure:

Caption: Chemical structure of 3-Bromo-4-fluoro-2-methylbenzaldehyde.

Physicochemical Properties

Detailed experimental data for 3-Bromo-4-fluoro-2-methylbenzaldehyde is not extensively reported. However, key properties can be summarized from supplier data sheets and inferred from related compounds.

Table 1: Physical and Chemical Properties of 3-Bromo-4-fluoro-2-methylbenzaldehyde and Related Isomers

| Property | 3-Bromo-4-fluoro-2-methylbenzaldehyde | 3-Bromo-4-fluorobenzaldehyde | 3-Bromo-2-fluoro-4-methylbenzaldehyde |

| CAS Number | 1784360-02-6 | 77771-02-9[3] | 1373223-13-2[4][5] |

| Molecular Formula | C₈H₆BrFO | C₇H₄BrFO[3] | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol | 203.01 g/mol [3] | 217.04 g/mol [5] |

| Physical Form | Solid or semi-solid or liquid[6] | Crystals | Solid |

| Melting Point | Not reported | 31-33 °C | Not reported |

| Boiling Point | Not reported | 138-139 °C at 2.5 mmHg | Not reported |

| Purity | 95%[6] | ≥98% | 97%[5] |

| Storage Conditions | Inert atmosphere, 2-8 °C[6] | Ambient | 4°C, stored under nitrogen |

| Solubility | Insoluble in water (predicted) | Insoluble in water[3] | Not reported |

The addition of a methyl group in 3-Bromo-4-fluoro-2-methylbenzaldehyde compared to 3-Bromo-4-fluorobenzaldehyde increases the molecular weight and is expected to influence its melting and boiling points. The physical state being described as potentially liquid or semi-solid suggests a relatively low melting point, possibly near room temperature.[6]

Synthesis and Reactivity

A representative protocol for a related compound, 3-bromo-4-fluorobenzaldehyde, involves the bromination of 4-fluorobenzaldehyde.[7] Another patented method utilizes sodium hypochlorite and sodium bromide, offering a greener alternative to using elemental bromine.[1][8]

Representative Synthetic Workflow (Hypothetical for the target compound)

This workflow is based on established methods for halogenation of substituted benzaldehydes.

Caption: A generalized workflow for the synthesis of the target compound.

The reactivity of 3-Bromo-4-fluoro-2-methylbenzaldehyde is dominated by the aldehyde group, which can undergo nucleophilic addition, condensation reactions (e.g., to form Schiff bases or hydrazones), and oxidation or reduction.[9] The bromo-substituent is a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes it a valuable intermediate in combinatorial chemistry and the synthesis of compound libraries for drug screening.

Applications in Research and Development

Substituted benzaldehydes are fundamental building blocks in organic synthesis.[2] Their derivatives are integral to a wide range of biologically active compounds.

-

Pharmaceutical Development: The benzaldehyde scaffold is present in numerous therapeutic agents. The specific substitution pattern of 3-Bromo-4-fluoro-2-methylbenzaldehyde makes it a candidate for synthesizing novel inhibitors, modulators, or other pharmacologically active molecules. Nitrogen-containing heterocyclic compounds derived from substituted benzaldehydes, such as benzimidazoles, have shown promise as inhibitors for conditions like Alzheimer's disease.[10] Alkoxy-substituted benzaldehydes are key intermediates for various pharmaceutical ingredients.[11]

-

Agrochemicals: Halogenated aromatic compounds are widely used in the development of pesticides and herbicides. 3-Bromo-4-fluorobenzaldehyde is a known intermediate for pyrethroid insecticides like cyfluthrin.[7]

-

Materials Science: Aromatic aldehydes are used in the synthesis of polymers, dyes, and other functional materials. The reactivity of the aldehyde and the potential for modification via the bromo-group allow for its incorporation into larger, complex molecular architectures.[9]

Safety and Handling

As a laboratory chemical, 3-Bromo-4-fluoro-2-methylbenzaldehyde and its isomers should be handled with appropriate care, following standard safety protocols.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested. |

| Causes skin irritation | H315 | Contact with skin may cause irritation. |

| Causes serious eye irritation | H319 | Contact with eyes may cause significant irritation. |

| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |

Data sourced from Sigma-Aldrich for CAS 1784360-02-6[6] and supported by data for related isomers.[12][13][14]

Recommended Personal Protective Equipment (PPE) and Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[13][14]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[15]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[14]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator (e.g., N95).[15]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage and Stability:

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) to ensure long-term stability.[6] The material may be air-sensitive.[12]

Caption: Recommended safety and handling workflow for the compound.

Conclusion

3-Bromo-4-fluoro-2-methylbenzaldehyde is a specialized chemical intermediate with significant potential in synthetic organic chemistry. While detailed characterization data remains sparse in the public domain, its structural features suggest it is a valuable building block for creating novel molecules in drug discovery and materials science. Researchers working with this compound should rely on the safety information provided and can use the properties of related isomers as a guide for predicting its behavior and developing experimental protocols.

References

- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-358.

-

Eureka | Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. [Link]

- Google Patents. (2021). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PrepChem.com. Synthesis of 3-bromo-4-fluoro-benzaldehyde. [Link]

- Google Patents. (1983).

- Google Patents. (2013). An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

Capot Chemical. (2018). MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. [Link]

-

Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1259. [Link]

Sources

- 1. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 3-BroMo-2-fluoro-4-Methylbenzaldehyde | 1373223-13-2 [chemicalbook.com]

- 5. 1373223-13-2 Cas No. | 3-Bromo-2-fluoro-4-methylbenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 6. 3-Bromo-4-fluoro-2-methylbenzaldehyde | 1784360-02-6 [sigmaaldrich.com]

- 7. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. capotchem.com [capotchem.com]

Technical Whitepaper: Structural Elucidation and Application of 3-Bromo-4-fluoro-2-methylbenzaldehyde in Targeted Kinase Inhibitor Development

Executive Summary

As a Senior Application Scientist, I approach the synthesis of novel therapeutics not merely as a sequence of chemical reactions, but as a carefully orchestrated manipulation of molecular properties. 3-Bromo-4-fluoro-2-methylbenzaldehyde is a highly specialized, multi-functional aromatic building block. Its unique substitution pattern makes it an indispensable intermediate in the development of advanced immunotherapies, specifically in the synthesis of pyrazolopyrimidine-based Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[1]. This guide elucidates the structural rationale, physicochemical properties, and field-proven synthetic methodologies associated with this critical compound.

Structural Elucidation & Nomenclature

The IUPAC name 3-bromo-4-fluoro-2-methylbenzaldehyde systematically defines a highly functionalized benzene ring. By prioritizing the formyl group (-CHO) at the C1 position, the nomenclature dictates the relative positions of the subsequent substituents: a methyl group at C2, a bromine atom at C3, and a fluorine atom at C4.

Causality in Structural Design: The strategic placement of these functional groups is not arbitrary; it is a masterclass in rational drug design:

-

Steric Control (C2-Methyl): The ortho-methyl group introduces critical steric hindrance, restricting the free rotation of the formyl group and enforcing a specific molecular conformation that is essential for downstream cyclization reactions.

-

Synthetic Handle (C3-Bromine): The bromine atom serves as a versatile, highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing chemists to extend the molecular scaffold with complex heterocycles like piperazines or pyridines[2].

-

Metabolic Stability (C4-Fluorine): The strong, highly polarized C-F bond increases the overall metabolic stability and lipophilicity of the final drug candidate, preventing rapid degradation by cytochrome P450 enzymes in vivo.

Physicochemical Properties Summary

To ensure reproducibility across different batches and laboratories, the quantitative data for this compound is standardized below.

| Property | Value |

| Chemical Name | 3-Bromo-4-fluoro-2-methylbenzaldehyde |

| CAS Number | 1784360-02-6 |

| Molecular Formula | C8H6BrFO[3] |

| Molecular Weight | 217.04 g/mol [3] |

| Standard Purity | ≥95%[3] |

| Storage Conditions | Inert atmosphere, 2-8°C[3] |

| Physical Form | Solid, semi-solid, or liquid[3] |

Role in Drug Development: The HPK1 Inhibitor Pathway

Hematopoietic progenitor kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) activation[4]. Because HPK1 expression is largely restricted to hematopoietic cells, inhibiting its activity presents a highly targeted approach to enhancing anti-tumor immunity without the widespread systemic toxicity associated with broader kinase inhibitors[5].

3-Bromo-4-fluoro-2-methylbenzaldehyde is utilized as the foundational core in the synthesis of pyrazolopyrimidine-based HPK1 inhibitors, as documented extensively in [1].

Fig 1. HPK1 signaling pathway and pyrazolopyrimidine inhibitor immunomodulation.

Synthetic Methodologies & Application Protocols

The initial and most critical step in constructing the pyrazolopyrimidine core involves the condensation of 3-bromo-4-fluoro-2-methylbenzaldehyde with a protected amine to form an imine intermediate[1].

Step-by-Step Methodology: Imine Condensation

-

Preparation: To a dry, inert-gas-purged reaction vessel, add 6.086 g (28.0 mmol) of 3-bromo-4-fluoro-2-methylbenzaldehyde[1].

-

Solvent Addition: Dissolve the aldehyde entirely in 100.0 mL of anhydrous toluene[1].

-

Reagent Addition: Slowly introduce 3.13 mL (28.6 mmol) of 2,2-dimethoxyethan-1-amine to the stirring solution[1].

-

Reflux & Water Removal: Equip the reaction flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to a vigorous reflux for 16 hours[1].

-

Isolation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to yield the crude imine product, which is typically robust enough to be used in the subsequent cyclization step without further column chromatography[1].

Fig 2. Step-by-step synthetic workflow for the imine condensation intermediate.

Causality Behind Experimental Choices

-

Why a Dean-Stark Trap and Toluene? The condensation of an aldehyde and a primary amine produces water as a byproduct. Because imine formation is an equilibrium reaction, retained water will drive the reaction backward (hydrolyzing the imine). Toluene forms an azeotrope with water, allowing the Dean-Stark trap to physically remove water from the system, thereby driving the reaction to 100% conversion via Le Chatelier's principle.

-

Why 2,2-dimethoxyethan-1-amine? The use of this specific amine provides an acetal-protected aldehyde moiety. In subsequent synthetic steps, this acetal is deprotected under acidic conditions to reveal a highly reactive aldehyde, which then undergoes rapid intramolecular cyclization to form the final pyrazolopyrimidine ring system.

Analytical Validation (Self-Validating Protocol)

A robust experimental protocol must be self-validating to prevent the compounding of errors in multi-step syntheses. To ensure the integrity of the imine condensation before proceeding to cyclization, the following analytical controls are mandatory:

-

Liquid Chromatography-Mass Spectrometry (LCMS):

-

Validation Metric: Confirm the complete disappearance of the starting material mass (Calculated for C8H6BrFO: m/z ~217) and the appearance of the imine product mass (Calculated for C12H16BrFNO2: m/z ~305)[1].

-

-

Nuclear Magnetic Resonance (1H NMR):

-

Validation Metric: The most definitive proof of conversion is the disappearance of the highly deshielded aldehyde proton signal (typically observed around 9.5 - 10.5 ppm) and the emergence of a new imine (CH=N) proton signal (typically observed around 8.0 - 8.5 ppm).

-

Conclusion

3-Bromo-4-fluoro-2-methylbenzaldehyde is far more than a simple aromatic reagent; it is a meticulously designed molecular scaffold. By understanding the causality behind its structural features—steric hindrance from the methyl group, cross-coupling potential from the bromine, and metabolic stability from the fluorine—researchers can effectively leverage this compound to synthesize next-generation HPK1 inhibitors, pushing the boundaries of modern cancer immunotherapy.

References

- Vechorkin, O., et al. "US11014929B2 - Pyrazolopyrimidine compounds and uses thereof". Google Patents / Incyte Corporation.

Sources

- 1. US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Bromo-4-fluoro-2-methylbenzaldehyde | 1784360-02-6 [sigmaaldrich.com]

- 4. US10745388B2 - Indazole compounds and uses thereof - Google Patents [patents.google.com]

- 5. US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

Advanced Technical Guide: 3-Bromo-4-fluorobenzaldehyde Scaffolds in Synthetic Chemistry and Drug Discovery

Executive Summary & Nomenclature Clarification

In modern drug discovery and agrochemical development, halogenated benzaldehydes serve as indispensable building blocks. This guide addresses a critical nomenclature distinction often encountered in chemical sourcing: while the identifier CAS 77771-02-9 strictly corresponds to the foundational scaffold 3-Bromo-4-fluorobenzaldehyde [1], research programs frequently utilize its methylated analog, 3-Bromo-4-fluoro-2-methylbenzaldehyde (CAS 1784360-02-6) [2].

As a Senior Application Scientist, I have structured this guide to focus on the core mechanistic principles and synthesis of the primary CAS 77771-02-9 scaffold[3]. However, comparative data for the C2-methylated derivative is provided to illustrate how steric modifications influence physicochemical properties and downstream rational drug design.

Physicochemical Profiling & Structural Causality

The utility of these scaffolds lies in their highly specific electronic distribution. In the parent 4-fluorobenzaldehyde, the formyl group at C1 is strongly electron-withdrawing (-M, -I), acting as a meta-director (directing electrophiles to C3 and C5). Simultaneously, the fluorine atom at C4 is electron-donating by resonance (+M), acting as an ortho/para-director (also directing to C3 and C5). This synergistic directing effect ensures high regioselectivity during mono-bromination[4].

The introduction of a methyl group at C2 (CAS 1784360-02-6) introduces significant steric bulk, which restricts the free rotation of the formyl group and alters the dihedral angle during transition-metal-catalyzed cross-coupling reactions[2].

Quantitative Data Summary

| Property | 3-Bromo-4-fluorobenzaldehyde[1] | 3-Bromo-4-fluoro-2-methylbenzaldehyde[2] |

| CAS Number | 77771-02-9 | 1784360-02-6 |

| Molecular Formula | C₇H₄BrFO | C₈H₆BrFO |

| Molecular Weight | 203.01 g/mol | 217.04 g/mol |

| Melting Point | 31–33 °C | N/A (Solid/Semi-solid) |

| Boiling Point | 138–139 °C (at 2.5 mmHg) | N/A |

| Commercial Purity | ≥98% | ≥95% |

| Storage Conditions | Room Temperature | 2–8 °C, Inert Atmosphere |

Strategic Synthesis Methodologies

Brominating a deactivated aromatic ring traditionally requires harsh conditions. The classical method utilizes superacidic environments (Oleum) and Lewis acid catalysts (I₂, ZnBr₂) to polarize liquid bromine into a highly reactive bromonium ion ( Br+ )[4]. However, liquid bromine is highly toxic and difficult to scale.

To circumvent this, modern synthesis employs a Green Ultrasonic-Assisted Biphasic Bromination [5].

-

Mechanistic Causality: Instead of using hazardous Br₂, the active brominating species is generated in situ at the phase boundary by oxidizing sodium bromide (NaBr) with sodium hypochlorite (NaOCl) under acidic conditions.

-

The Role of Ultrasound: Ultrasonic irradiation creates acoustic cavitation bubbles. The implosion of these bubbles generates micro-emulsions, drastically increasing the interfacial surface area between the aqueous (oxidant) and organic (substrate) phases. This eliminates the need for phase-transfer catalysts and drives the reaction to >90% yield[5].

Synthesis workflow of 3-Bromo-4-fluorobenzaldehyde via electrophilic aromatic substitution.

Self-Validating Experimental Protocol

The following step-by-step methodology details the ultrasonic biphasic synthesis of 3-Bromo-4-fluorobenzaldehyde (CAS 77771-02-9)[5].

Step 1: Organic Phase Preparation Dissolve 1.0 mol of 4-fluorobenzaldehyde in 160 mL of dichloromethane (DCM) in a jacketed reaction vessel.

Step 2: Aqueous Phase Preparation Dissolve 1.01 mol of sodium bromide (NaBr) in 100 mL of deionized water. Under continuous stirring, slowly add 100 mL of 35% hydrochloric acid (HCl).

-

Validation Check: The solution must remain clear; any premature yellowing indicates unwanted oxidation before the phases are mixed.

Step 3: Biphasic Mixing & Cavitation Combine the organic and aqueous solutions. Maintain the internal temperature strictly between 20–25 °C using the cooling jacket. Initiate ultrasonic irradiation to form a stable micro-emulsion.

Step 4: In Situ Electrophilic Bromination Dropwise add 1.02 mol of an 8% sodium hypochlorite (NaOCl) aqueous solution over the course of 1 hour.

Step 5: Phase Separation & Neutralization Cease ultrasound and allow the mixture to stand until complete phase separation occurs. Extract the lower DCM layer. Wash the DCM phase with deionized water repeatedly.

-

Validation Check: Continue washing until the aqueous effluent registers a neutral pH (pH ~7.0). This confirms the complete removal of residual HCl and unreacted NaOCl, preventing product degradation during solvent removal.

Step 6: Desolventization & Crystallization Remove the DCM under reduced pressure. Subject the resulting crude oil to bulk melting crystallization at exactly 31 °C.

-

Validation Check: The formation of stable crystals at 31 °C confirms the exclusion of organic impurities, yielding a final product with >99% purity and ~90.4% yield[5].

Downstream Applications in Medicinal Chemistry

The structural orthogonality of 3-Bromo-4-fluorobenzaldehyde makes it a highly versatile pharmacophore precursor[1]. The C1 aldehyde is primed for condensation reactions, while the C3 bromine serves as a handle for transition-metal catalysis.

-

Schiff Base Antimicrobials: The aldehyde group readily undergoes condensation with primary amines (e.g., 4-nitroaniline or 2,4-dinitroaniline) under ultrasonic irradiation to form Schiff bases, which are heavily screened for antibacterial and antifungal properties[1].

-

Biaryl Scaffold Generation: The C-Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts, making it an ideal substrate for Suzuki-Miyaura or Stille cross-coupling reactions to build complex biaryl drug scaffolds.

-

Agrochemical Intermediates: It serves as a critical intermediate in the synthesis of pyrethroid insecticides, specifically cyfluthrin analogs[4].

Downstream synthetic applications of 3-Bromo-4-fluorobenzaldehyde in drug and agrochemical design.

Safety, Handling, and Storage

According to established Safety Data Sheets (SDS), 3-Bromo-4-fluorobenzaldehyde is classified as a Combustible Solid (Storage Class 11)[3].

-

Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3]. It is harmful if swallowed (H302)[3].

-

PPE Requirements: Handling requires a type N95 dust mask, chemical-resistant gloves, and tightly fitting safety goggles[3].

-

Storage: Store under an inert gas (nitrogen or argon) to protect from moisture[6]. While the parent compound (CAS 77771-02-9) is stable at room temperature, the methylated derivative (CAS 1784360-02-6) should be stored at 2–8 °C to prevent degradation[2]. Keep away from strong oxidizing agents and strong bases[6].

References

- Title: Synthetic method of 3-bromo-4-fluorobenzaldehyde (Patent CN109912396B)

Sources

- 1. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]

- 2. 3-Bromo-4-fluoro-2-methylbenzaldehyde | 1784360-02-6 [sigmaaldrich.com]

- 3. 3-Bromo-4-fluorobenzaldehyde 98 77771-02-9 [sigmaaldrich.com]

- 4. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

Technical Whitepaper: 3-Bromo-4-fluoro-2-methylbenzaldehyde in Advanced Drug Discovery

Executive Overview: The Strategic Role of Halogenated Benzaldehydes

In the highly competitive landscape of small-molecule drug discovery, the selection of starting materials dictates the efficiency, scalability, and ultimate success of a synthetic route. As a Senior Application Scientist specializing in oncology therapeutics, I often emphasize that intermediates are never chosen at random. 3-Bromo-4-fluoro-2-methylbenzaldehyde is a prime example of a meticulously designed building block. Its precise arrangement of functional groups—an electrophilic aldehyde, a sterically demanding methyl group, a cross-coupling-ready bromine, and a metabolically stabilizing fluorine—makes it an indispensable precursor for synthesizing complex active pharmaceutical ingredients (APIs), most notably next-generation kinase inhibitors.

Physicochemical Profiling & Structural Causality

Before deploying any intermediate into a multi-step synthesis, a rigorous understanding of its physicochemical properties is required. The1[1].

Quantitative Data Summary

To ensure accurate stoichiometry and analytical tracking, the core properties of this compound are summarized below:

| Property | Value |

| Chemical Name | 3-Bromo-4-fluoro-2-methylbenzaldehyde |

| CAS Registry Number | 1784360-02-6 |

| Molecular Formula | C8H6BrFO |

| Molecular Weight | 217.04 g/mol |

| Linear Formula | C8H6O1Br1F1 |

| Purity Standard | ≥ 98% (Industry Standard for API Synthesis) |

Causality Behind the Structure

The strategic placement of substituents on this benzene ring serves specific functions in drug design:

-

C1 Aldehyde: Acts as the primary electrophilic center, readily undergoing condensation reactions with primary amines to form imines, a critical first step in assembling nitrogen-containing heterocycles.

-

C2 Methyl Group: Introduces severe steric hindrance between the C1 aldehyde and the C3 bromine. This steric bulk forces the aldehyde out of the aromatic plane, pre-organizing the molecule's conformation to dictate high stereoselectivity during downstream cyclization events.

-

C3 Bromine: Serves as an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows chemists to modularly attach complex heterocyclic scaffolds late in the synthetic sequence[2].

-

C4 Fluorine: Fluorine's strong inductive electron-withdrawing effect polarizes the adjacent C-Br bond, accelerating oxidative addition by Palladium catalysts. Furthermore, in the final drug candidate, this fluorine blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the drug's biological half-life.

Mechanistic Causality in Oncology: Targeting the HPK1 Pathway

In modern immunotherapy, 3-Bromo-4-fluoro-2-methylbenzaldehyde is prominently utilized to synthesize 2[2].

HPK1 (MAP4K1) is a kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. When a T-cell encounters a tumor, HPK1 is activated to suppress the immune response, leading to tumor immune evasion. Clinical data has shown that2[2]. Pyrazolopyrimidine compounds derived from our target benzaldehyde act as potent HPK1 antagonists.

Caption: Logical flow of HPK1 inhibition enhancing anti-tumor immunity via C8H6BrFO derivatives.

Synthetic Methodologies & Protocol Validation

To construct the pyrazolopyrimidine core of an HPK1 inhibitor, the initial synthetic step involves the condensation of 3-Bromo-4-fluoro-2-methylbenzaldehyde with an amine to form an imine intermediate.

Experimental Workflow Logic

Caption: Step-by-step synthetic workflow for imine intermediate generation via Dean-Stark apparatus.

Self-Validating Protocol: Imine Condensation

The following protocol outlines the highly efficient, self-validating methodology for2[2].

Step 1: Reaction Assembly

-

Action: To a solution of 3-bromo-4-fluoro-2-methylbenzaldehyde (6.086 g, 28.0 mmol) in 100.0 mL of anhydrous toluene, add 2,2-dimethoxyethan-1-amine (3.13 mL, 28.6 mmol)[2].

-

Causality: Toluene is strictly selected as the solvent because its boiling point (110.6 °C) is optimal for the azeotropic distillation of water, and it remains completely inert to the nucleophilic condensation reactants. A slight molar excess of the amine (28.6 mmol vs 28.0 mmol) ensures the complete consumption of the highly valuable benzaldehyde.

Step 2: Azeotropic Distillation

-

Action: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Reflux the mixture vigorously for 16 hours[2].

-

Causality: The formation of an imine from an aldehyde and a primary amine is a reversible equilibrium reaction that liberates one equivalent of water. By utilizing a Dean-Stark trap, the water is physically separated and removed from the reaction matrix. According to Le Chatelier's principle, this continuous removal of the water byproduct irreversibly drives the equilibrium forward, resulting in near-quantitative conversion.

Step 3: Self-Validation via LCMS

-

Action: Prior to isolation, sample an aliquot of the reaction mixture and analyze it via Liquid Chromatography-Mass Spectrometry (LCMS).

-

Validation Metric: The protocol validates itself when the starting material mass peak (m/z ~217) is entirely depleted. The reaction is confirmed successful when the calculated LCMS mass for the resulting imine intermediate (C12H16BrFNO2) is observed[2].

Step 4: Isolation without Chromatography

-

Action: Cool the mixture to room temperature and concentrate it under reduced pressure to yield the crude product[2].

-

Causality: Because the Dean-Stark methodology forces the reaction to completion without generating complex side-products, the crude imine is of sufficient purity to be used directly in the subsequent cyclization step. Bypassing column chromatography at this stage prevents yield loss and significantly accelerates the overall drug manufacturing timeline[2].

References

-

Title: 3-Bromo-4-fluoro-2-methylbenzaldehyde | 1784360-02-6 Source: Sigma-Aldrich URL: [Link]

- Title: US11014929B2 - Pyrazolopyrimidine compounds and uses thereof Source: Google Patents URL

Sources

Spectral Analysis of 3-Bromo-4-fluoro-2-methylbenzaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. 3-Bromo-4-fluoro-2-methylbenzaldehyde, a substituted aromatic aldehyde, represents a class of compounds with significant potential as a versatile building block in the synthesis of complex pharmaceutical agents. The unique arrangement of its substituents—a bromine atom, a fluorine atom, a methyl group, and an aldehyde function on a benzene ring—imparts specific electronic and steric properties that can be strategically exploited in medicinal chemistry.

This technical guide provides an in-depth analysis of the predicted spectral data for 3-Bromo-4-fluoro-2-methylbenzaldehyde. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, theoretical spectral profile. By dissecting the anticipated spectral features, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to identify, characterize, and utilize this compound with confidence in their research endeavors. The interpretations herein are grounded in data from structurally analogous compounds and foundational spectroscopic theory, ensuring a robust and scientifically rigorous analysis.

Molecular Structure and Key Features

The structural attributes of 3-Bromo-4-fluoro-2-methylbenzaldehyde are central to understanding its spectral behavior. The molecule's functionality and substitution pattern are illustrated below.

Caption: Molecular Structure of 3-Bromo-4-fluoro-2-methylbenzaldehyde.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be highly informative due to the distinct electronic environments of the aromatic and aldehyde protons. The chemical shifts are influenced by the interplay of the electron-withdrawing aldehyde and halogen substituents and the electron-donating methyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-fluoro-2-methylbenzaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 10.2 - 10.4 | Singlet (s) or narrow triplet (t) | J(H-H) ≈ 0.5-1.0 Hz | 1H |

| Aromatic-H5 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.0-9.0 Hz, ⁴J(H5-F) ≈ 4.0-6.0 Hz | 1H |

| Aromatic-H6 | 7.3 - 7.5 | Doublet (d) | ³J(H6-H5) ≈ 8.0-9.0 Hz | 1H |

| Methyl-H | 2.5 - 2.7 | Singlet (s) | - | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aldehyde Proton: The aldehyde proton is expected to be the most deshielded, appearing at a high chemical shift (δ 10.2 - 10.4 ppm) due to the strong electron-withdrawing effect of the carbonyl group. It will likely appear as a singlet, although a very small coupling to the aromatic proton at C6 might be observed as a narrow triplet.

-

Aromatic Protons: The two aromatic protons, H5 and H6, are in different chemical environments.

-

H5: This proton is ortho to the fluorine atom and meta to the aldehyde group. The electron-withdrawing fluorine will deshield it, while the bromine and methyl groups will have a lesser effect. It is expected to appear as a doublet of doublets due to coupling with H6 (³J, typical ortho coupling) and a through-space or long-range coupling to the fluorine atom (⁴J).

-

H6: This proton is ortho to the aldehyde group and meta to the fluorine atom. It will be deshielded by the aldehyde group. It is predicted to be a doublet due to coupling with H5.

-

-

Methyl Protons: The methyl protons are attached to the aromatic ring and are expected to resonate at a typical benzylic chemical shift (δ 2.5 - 2.7 ppm). Due to the lack of adjacent protons, this signal will appear as a singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. The chemical shifts will be influenced by the nature of the directly attached atoms and substituents. The presence of fluorine will lead to C-F coupling, which can be observed in the proton-decoupled spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Obtain a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Referencing: Reference the chemical shifts to the deuterated solvent peak.

Predicted ¹³C NMR Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| Aldehyde (C=O) | 188 - 192 | Doublet (d) | ⁴J(C-F) ≈ 2-4 Hz |

| C1 | 135 - 138 | Singlet (s) or narrow doublet (d) | ⁵J(C-F) ≈ 1-2 Hz |

| C2 | 140 - 143 | Singlet (s) | - |

| C3 | 120 - 123 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |

| C4 | 160 - 164 | Doublet (d) | ¹J(C-F) ≈ 250-260 Hz |

| C5 | 118 - 121 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| C6 | 130 - 133 | Doublet (d) | ³J(C-F) ≈ 8-10 Hz |

| Methyl (CH₃) | 18 - 22 | Singlet (s) | - |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to appear in the characteristic downfield region for aldehydes (δ 188-192 ppm). A small four-bond coupling to the fluorine atom may be observed.

-

Aromatic Carbons:

-

C4: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹J ≈ 250-260 Hz) and will be significantly shifted downfield due to the electronegativity of fluorine.

-

C3 and C5: The carbons ortho to the fluorine (C3 and C5) will show two-bond C-F coupling (²J ≈ 20-25 Hz). Their chemical shifts will be influenced by the other substituents. C3, being attached to bromine, is expected in the region of δ 120-123 ppm.

-

C2 and C6: The carbons meta to the fluorine will display smaller three-bond C-F coupling constants. C2, bearing the methyl group, will be downfield, while C6 will be in a more typical aromatic region.

-

C1: The carbon attached to the aldehyde group (ipso-carbon) will be found in the δ 135-138 ppm range.

-

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region (δ 18-22 ppm).

Predicted Infrared (IR) Spectral Data

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film from a solution.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data Summary:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aldehyde) | 2820-2850 and 2720-2750 | Medium to Weak |

| C=O (aldehyde) | 1690-1710 | Strong |

| C=C (aromatic) | 1580-1600 and 1450-1500 | Medium to Strong |

| C-F (aromatic) | 1200-1250 | Strong |

| C-Br (aromatic) | 550-650 | Medium to Strong |

| C-H (methyl) | 2920-2980 | Medium |

Interpretation of the Predicted IR Spectrum:

-

The most characteristic peaks will be the strong carbonyl (C=O) stretch of the aromatic aldehyde around 1690-1710 cm⁻¹.

-

The presence of the aldehyde is confirmed by the two weak C-H stretching bands between 2720 and 2850 cm⁻¹.

-

The aromatic C=C stretching vibrations will appear in their typical region.

-

A strong band corresponding to the C-F stretch is expected around 1200-1250 cm⁻¹.

-

The C-Br stretching vibration will be observed in the fingerprint region at a lower wavenumber.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for this type of analysis.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrometry Data Summary:

| m/z | Predicted Fragment | Interpretation |

| 216/218 | [M]⁺ | Molecular ion peak (presence of Br gives a characteristic M/M+2 isotopic pattern with approximately 1:1 ratio) |

| 215/217 | [M-H]⁺ | Loss of the aldehyde hydrogen radical |

| 187/189 | [M-CHO]⁺ | Loss of the formyl radical |

| 108 | [M-Br-CHO]⁺ | Loss of bromine and formyl radicals |

| 91 | [C₇H₇]⁺ | Tropylium ion (common fragment for toluene derivatives) |

Interpretation of the Predicted Mass Spectrum:

-

The molecular ion peak ([M]⁺) is expected to be clearly visible at m/z 216 and 218, with a near 1:1 intensity ratio, which is the characteristic isotopic signature of a bromine atom.

-

A prominent peak at [M-1]⁺ is characteristic of aldehydes, resulting from the loss of the aldehydic proton.

-

The loss of the formyl radical (CHO, 29 Da) to give the [M-29]⁺ fragment is another common fragmentation pathway for benzaldehydes.

-

Further fragmentation may involve the loss of the bromine atom and subsequent rearrangements.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predicted, spectral analysis of 3-Bromo-4-fluoro-2-methylbenzaldehyde. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra serves as a valuable resource for researchers in the field of drug discovery and organic synthesis. The unique spectral features arising from the specific substitution pattern of this molecule have been elucidated based on established spectroscopic principles and data from analogous compounds. This guide is intended to facilitate the unambiguous identification and characterization of 3-Bromo-4-fluoro-2-methylbenzaldehyde, thereby supporting its application in the synthesis of novel and complex molecules.

References

-

NMR Coupling Constants - Chemical Instrumentation Facility, Iowa State University. [Link]

-

Spectroscopy Europe, "The prediction of 1H NMR chemical shifts in organic compounds." [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry, "IR Absorption Frequencies." [Link]

-

OpenStax, "19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry." [Link]

-

Scribd, "Aldehyde Fragmentation Patterns." [Link]

-

PubChem, "4-Fluorobenzaldehyde." [Link]

-

Chemistry LibreTexts, "19.14: Spectroscopy of Aldehydes and Ketones." [Link]

-

PubChem, "3-Bromobenzaldehyde." [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Doc Brown's Chemistry, "proton 1H NMR spectrum of benzaldehyde C6H5CHO." [Link]

-

MassBank, "Benzene and substituted derivatives." [Link]

-

NIST WebBook, "Benzaldehyde, 2-methyl-." [Link]

Material Safety Data Sheet (MSDS) for 3-Bromo-4-fluoro-2-methylbenzaldehyde

An In-Depth Technical Guide to the Material Safety Data Sheet for 3-Bromo-4-fluoro-2-methylbenzaldehyde

Introduction: Understanding the Profile of a Key Building Block

3-Bromo-4-fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest to the fields of medicinal chemistry and materials science. Its unique arrangement of a reactive aldehyde group, a bromine atom, a fluorine atom, and a methyl group on the benzene ring makes it a versatile intermediate for the synthesis of complex molecular architectures. The presence of halogen atoms, in particular, can modulate the electronic properties of the molecule and provide sites for further chemical transformations, such as cross-coupling reactions.[1][2] The aldehyde functionality serves as a crucial handle for building molecular complexity, while the methyl group can influence steric interactions and solubility.

This guide provides a comprehensive overview of the material safety data for 3-Bromo-4-fluoro-2-methylbenzaldehyde, moving beyond a simple recitation of data to offer insights into the rationale behind the safety protocols. For researchers, scientists, and drug development professionals, a deep understanding of a compound's safety profile is not merely a regulatory hurdle but a fundamental aspect of experimental design and execution.

Chemical and Physical Properties: The Foundation of Safe Handling

The physical and chemical properties of a substance are the primary determinants of its behavior and, consequently, the necessary precautions for its handling. While specific experimental data for 3-Bromo-4-fluoro-2-methylbenzaldehyde is not extensively published, we can infer its properties from closely related analogs and general principles of organic chemistry.

| Property | Inferred Value/Information | Rationale and Impact on Safety |

| Molecular Formula | C₈H₆BrFO[3] | Provides the elemental composition and molecular weight. |

| Molecular Weight | 217.04 g/mol [3] | Important for accurate measurement and solution preparation. |

| Appearance | Likely an off-white to yellow solid or oil.[4] | A change in color could indicate degradation or impurity. |

| Melting Point | Expected to be in a similar range to its isomers (e.g., 28-33 °C for 3-bromo-4-fluorobenzaldehyde).[4] | A low melting point suggests it may be a liquid at or near room temperature, influencing storage and handling procedures. |

| Boiling Point | Likely to be over 200 °C at atmospheric pressure, with a lower boiling point under vacuum (e.g., 138-139 °C for an isomer).[4] | High boiling point indicates low volatility at room temperature, but heating will increase vapor concentration. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, toluene, acetonitrile).[1][5] | Dictates the choice of solvents for reactions and cleaning, as well as its environmental fate. Low water solubility means spills are less likely to be diluted by water. |

| Stability | Air-sensitive; susceptible to oxidation.[4][6] Aromatic aldehydes can oxidize to the corresponding carboxylic acids when exposed to air.[7][8] | Requires storage under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers to prevent degradation.[9][10] |

| Reactivity | The aldehyde group is reactive towards nucleophiles. The bromine and fluorine atoms can participate in various substitution and coupling reactions. | The reactivity profile is key to its synthetic utility but also necessitates careful planning of reactions to avoid unintended side reactions. |

Hazard Identification and Classification: A Proactive Approach to Safety

Based on the data for structurally similar compounds, 3-Bromo-4-fluoro-2-methylbenzaldehyde is classified as a hazardous substance.[6][11] Understanding these hazards is the first step in mitigating risk.

-

Acute Oral Toxicity: Harmful if swallowed.[11]

-

Skin Corrosion/Irritation: Causes skin irritation.[4][6][11]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][6][11]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6][11]

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Hazard mitigation workflow.

Exposure Controls and Personal Protection: A Multi-layered Defense

A robust safety protocol relies on a multi-layered approach to minimize exposure.

Engineering Controls

-

Ventilation: All handling of 3-Bromo-4-fluoro-2-methylbenzaldehyde should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][11][12] This is the primary defense against inhaling vapors, especially when working with heated material or for extended periods.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[6][11][12] The irritating nature of this compound can cause serious and potentially irreversible eye damage.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][6] Contaminated clothing should be removed and washed before reuse.[4]

-

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection may not be necessary. However, if engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][11][13]

Safe Handling, Storage, and Disposal: The Lifecycle of a Reagent

Proper procedures for handling, storage, and disposal are critical to ensure safety and maintain the integrity of the compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep away from heat, sparks, and open flames.[12] While not highly flammable, combustible liquids can ignite at elevated temperatures.[12]

Storage

-

Due to its air-sensitive nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][6]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

The following diagram illustrates the key considerations for proper storage.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. prepchem.com [prepchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 10. 3-Bromo-2-fluoro-4-methylbenzaldehyde | 1373223-13-2 [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. consolidated-chemical.com [consolidated-chemical.com]

- 13. capotchem.com [capotchem.com]

- 14. perfumersworld.com [perfumersworld.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluoro-2-methylbenzaldehyde in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-4-fluoro-2-methylbenzaldehyde, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3] Given the absence of extensive published solubility data for this specific compound, this document emphasizes a predictive approach grounded in fundamental physicochemical principles and outlines rigorous experimental protocols for its empirical determination. The insights and methodologies presented herein are designed to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Physicochemical Profile and Theoretical Solubility Prediction

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. 3-Bromo-4-fluoro-2-methylbenzaldehyde (Molecular Formula: C₈H₆BrFO, Molecular Weight: 217.04 g/mol ) is a substituted aromatic aldehyde.[4][5] Its solubility behavior is governed by the interplay of its various functional groups and the overall polarity of the molecule.

-

Polar Moieties: The primary contributors to the molecule's polarity are the aldehyde group (-CHO) and the fluorine atom (-F). The carbonyl group in the aldehyde can act as a hydrogen bond acceptor, while the electronegative fluorine atom induces a dipole moment.

-

Nonpolar Moieties: The benzene ring, the methyl group (-CH₃), and the bromine atom (-Br) contribute to the nonpolar, lipophilic character of the molecule. Bromine, despite being a halogen, is less electronegative than fluorine and contributes more to the molecule's size and van der Waals interactions than to its polarity.

The fundamental principle of "like dissolves like" dictates that a solute will have higher solubility in a solvent with similar polarity.[6] Based on its hybrid polar/nonpolar structure, we can predict the solubility of 3-Bromo-4-fluoro-2-methylbenzaldehyde across a spectrum of common organic solvents.

Table 1: Predicted Solubility of 3-Bromo-4-fluoro-2-methylbenzaldehyde in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The aromatic ring and methyl group will interact favorably with nonpolar solvents via van der Waals forces. Toluene, being aromatic, is expected to be a particularly good solvent. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the aldehyde and C-F bond but do not have acidic protons to donate. The overall polarity match is expected to be excellent, leading to high solubility. DMSO is a powerful, highly polar solvent likely to dissolve the compound readily. |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | While the aldehyde can accept hydrogen bonds from protic solvents, the large nonpolar portion of the molecule will hinder dissolution. Solubility is expected to be limited, especially in highly polar protic solvents like water. Alcohols like methanol and ethanol should be better solvents than water due to their lower polarity. |

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions must be confirmed by empirical data. The following section details two standard, robust methodologies for quantifying the solubility of a solid compound like 3-Bromo-4-fluoro-2-methylbenzaldehyde. The choice between these methods often depends on the required throughput and accuracy.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a globally recognized "gold standard" for determining thermodynamic equilibrium solubility.[7] It measures the concentration of a solute in a saturated solution after a prolonged equilibration period.

-

Preparation: Add an excess amount of solid 3-Bromo-4-fluoro-2-methylbenzaldehyde to a series of vials, each containing a known volume of a selected organic solvent (e.g., 1 mL). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully remove a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to ensure no solid particles are transferred. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Measurement.

Kinetic Solubility Assessment

For higher throughput screening, kinetic solubility methods are often employed. These methods measure the point at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous or organic medium.[8] This provides a measure of apparent solubility under non-equilibrium conditions.

-

Stock Solution: Prepare a high-concentration stock solution of 3-Bromo-4-fluoro-2-methylbenzaldehyde in 100% DMSO (e.g., 100 mM).

-

Assay Plate Preparation: In a 96-well plate, add the desired organic solvent to each well.

-

Serial Addition: Use a liquid handler to add small, incremental volumes of the DMSO stock solution to the organic solvent in the wells.

-

Precipitation Detection: After each addition and a brief mixing period, measure the turbidity (or light scattering) of the solution in each well using a nephelometer or a plate reader capable of UV-Vis spectroscopy. The point at which a sharp increase in absorbance/scattering is detected indicates the formation of a precipitate.

-

Calculation: The concentration at which precipitation occurs is reported as the kinetic solubility.

Caption: Conceptual difference between solubility types.

Application in Research and Development

Accurate solubility data is not an academic exercise; it is a critical parameter that directly impacts the success of chemical processes and drug development pipelines.

-

Reaction Chemistry: The choice of solvent is paramount for achieving optimal reaction rates and yields. A solvent in which 3-Bromo-4-fluoro-2-methylbenzaldehyde and other reagents are highly soluble will facilitate a homogeneous reaction environment, leading to more efficient and predictable outcomes.[6]

-

Purification: Solubility differences are the foundation of purification techniques like crystallization. To effectively crystallize this compound, one would select a solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9]

-

Drug Discovery: In a pharmaceutical context, poor solubility is a major hurdle.[7] If this compound were a drug candidate or a key precursor, its solubility in biorelevant media and various formulation excipients would be a critical factor for its development. Early assessment using the methods described can prevent costly late-stage failures.

Conclusion

References

-

Zhang, L., Wang, M., Wu, F. et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 33. [Link]

-

Haskal, O., Stern, K., & Dente, G. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

-

Murdock, S. J., Iype, J., & Cave-Caves, W. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2024). Predicting drug solubility in organic solvents mixtures. Journal of Pharmaceutical Sciences. [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5138-5152. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. CU Boulder Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]

-

Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Taibah University. [Link]

- Google Patents. (n.d.). WO 99/19275.

- Google Patents. (n.d.). EP0071135A1 - Process for the preparation of 3-bromo-4-fluorobenzaldehyde.

-

Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Patsnap. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. National Institutes of Health. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. 3-bromo-2-fluoro-4-methylbenzaldehyde [sigmaaldrich.com]

- 5. 3-Bromo-2-fluoro-4-methylbenzaldehyde 97% | CAS: 1373223-13-2 | AChemBlock [achemblock.com]

- 6. chem.ws [chem.ws]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Advanced Technical Guide: Strategic Procurement and Synthetic Utility of 3-Bromo-4-fluoro-2-methylbenzaldehyde

Executive Summary

In contemporary medicinal chemistry and drug development, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream structural diversification. 3-Bromo-4-fluoro-2-methylbenzaldehyde (CAS: 1784360-02-6) has emerged as a privileged tetra-substituted benzene derivative[1][2]. Its orthogonal reactivity profile—featuring an electrophilic aldehyde, a cross-coupling-ready bromide, and a metabolically stabilizing fluorine atom—makes it an indispensable intermediate. This whitepaper provides an in-depth analysis of its commercial supply chain, physicochemical profiling, and field-proven synthetic methodologies, specifically focusing on its critical role in generating Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy[3][4].

Physicochemical Profiling & Quality Metrics

To ensure reproducibility in sensitive transition-metal-catalyzed reactions, establishing a rigorous physicochemical profile is the first step in the procurement lifecycle. The table below summarizes the core metrics and quality standards required for pharmaceutical-grade applications[1][2][5].

| Parameter | Specification / Data |

| Chemical Name | 3-Bromo-4-fluoro-2-methylbenzaldehyde |

| CAS Registry Number | 1784360-02-6 |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Standard Commercial Purity | ≥95% (Discovery Phase) to ≥98% (Late-Stage API) |

| SMILES String | O=Cc1ccc(F)c(Br)c1C |

| Storage Conditions | Sealed in dry, 2-8°C (Inert argon atmosphere recommended) |

Commercial Supply Chain & Vendor Evaluation

The global supply chain for fluorinated and brominated benzaldehydes requires careful vendor evaluation. The causality behind strict purity requirements (≥98%) lies in the sensitivity of downstream palladium- or copper-catalyzed cross-coupling reactions. Trace impurities, such as des-bromo analogs or regioisomers, can poison catalysts or generate inseparable structural analogs during late-stage API synthesis.

-

: Recognized for providing high-fidelity analytical standards[1]. Procurement from this tier is critical during the final validation of synthetic routes or when generating reference standards for IND (Investigational New Drug) applications.

-

: Specializes in pharmaceutical intermediates, offering this compound at NLT (Not Less Than) 98% purity[2]. This grade is ideal for broad applications in coupling reactions where chemoselectivity is paramount.

-

& : These vendors provide scalable quantities (from 100 mg to bulk) with purities typically around 95+%[5][6]. They are highly cost-effective for early-stage Structure-Activity Relationship (SAR) campaigns where rapid analog generation is prioritized over absolute yield.

Fig 1. Quality control workflow for commercial procurement of CAS 1784360-02-6.

Mechanistic Application in Drug Discovery: HPK1 Inhibitors

Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of T-cell and dendritic cell activation. Inhibiting HPK1 has become a highly pursued strategy in immuno-oncology to enhance anti-tumor immunity[4].

According to, 3-Bromo-4-fluoro-2-methylbenzaldehyde serves as the foundational scaffold for synthesizing pyrazolopyrimidine-based HPK1 inhibitors[3][4].

-

The Aldehyde Group : Acts as the primary electrophile for initial imine condensation with functionalized amines.

-

The Bromide Handle : Provides a highly reactive site for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing the attachment of diverse heterocyclic pharmacophores.

-

The Fluoro & Methyl Substituents : Introduce steric hindrance and block oxidative metabolic hotspots (e.g., preventing cytochrome P450-mediated hydroxylation), thereby extending the molecule's half-life in vivo.

Experimental Protocols: A Self-Validating Synthetic Workflow

The following methodologies detail the transformation of 3-Bromo-4-fluoro-2-methylbenzaldehyde into a complex heterocyclic intermediate, emphasizing the causality of reaction conditions and in-process controls (IPC) to create a self-validating system[3][7].

Protocol A: Imine Condensation via Azeotropic Distillation

Objective: Synthesize 1-(3-bromo-4-fluoro-2-methylphenyl)-N-(2,2-dimethoxyethyl)methanimine.

-

Preparation: To a solution of 3-bromo-4-fluoro-2-methylbenzaldehyde (6.086 g, 28.0 mmol) in anhydrous toluene (100.0 mL), add 2,2-dimethoxyethan-1-amine (3.13 mL, 28.6 mmol).

-

Reflux & Dehydration: Equip the reaction flask with a Dean-Stark trap and reflux the mixture for 16 hours.

-

Causality: Imine formation is an equilibrium process. Toluene forms an azeotrope with the water byproduct. By continuously removing water via the Dean-Stark trap, Le Chatelier's principle drives the condensation to quantitative conversion.

-

-

Self-Validation (IPC): The system validates itself physically and analytically. Physically, the reaction is nearing completion when approximately 0.5 mL of water is collected in the trap. Analytically, an LCMS aliquot must confirm the disappearance of the starting material mass (m/z 217) and the appearance of the target imine mass (Calculated for C₁₂H₁₆BrFNO₂: [M+H]⁺).

-

Isolation: Cool to room temperature and concentrate under reduced pressure. The crude product is robust enough to be used directly in the next step.

Protocol B: Low-Temperature Acylation and Cyclization

Objective: Functionalize the imine intermediate for subsequent pyrazolopyrimidine ring closure.

-

Preparation: Dissolve the crude 1-(3-bromo-4-fluoro-2-methylphenyl)-N-(2,2-dimethoxyethyl)methanimine in anhydrous THF (100.0 mL).

-

Thermal Control: Chill the solution strictly to -10°C using an ice/brine or dry ice/acetone bath.

-

Reagent Addition: Dropwise add ethyl chloroformate (3.126 g, 28.8 mmol) over 15 minutes.

-

Causality: Ethyl chloroformate is a highly reactive, moisture-sensitive electrophile. Adding it at -10°C suppresses the exothermic kinetic energy, preventing uncontrolled thermal spikes that could degrade the sensitive acetal network or lead to over-acylation side products.

-

-

Self-Validation (IPC): Maintain at -10°C for 1 hour. Extract a 50 µL aliquot, quench in methanol, and analyze via HPLC. The protocol is validated to proceed only when the intermediate peak achieves >90% Area Under Curve (AUC).

Fig 2. Synthetic pathway utilizing 3-Bromo-4-fluoro-2-methylbenzaldehyde for HPK1 inhibitors.

References

-

Sigma-Aldrich. "3-Bromo-4-fluoro-2-methylbenzaldehyde | 1784360-02-6". Sigma-Aldrich Catalog. URL: [Link]

- Vechorkin, O., et al. "Pyrazolopyrimidine compounds and uses thereof". US Patent 11014929B2. Google Patents.

Sources

- 1. 3-Bromo-4-fluoro-2-methylbenzaldehyde | 1784360-02-6 [sigmaaldrich.cn]

- 2. 1784360-02-6 | 3-bromo-4-fluoro-2-methylbenzaldehyde - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 4. US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 5. 503821-98-5|3-Bromo-4-fluoro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. CAS:1782547-27-61-Bromo-2,3-dimethyl-6-fluorobenzene-毕得医药 [bidepharm.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Reactivity Profile of Substituted Benzaldehydes: A Mechanistic and Predictive Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the reactivity of substituted benzaldehydes, focusing on the profound influence of aromatic ring substituents on the aldehyde functional group. For researchers, synthetic chemists, and drug development professionals, a deep understanding of these principles is critical for optimizing reaction conditions, predicting outcomes, elucidating mechanisms, and designing novel molecules with targeted chemical properties.[1] We will explore the interplay of electronic and steric effects, quantify these influences using the Hammett equation, and examine their impact on a wide range of canonical organic reactions. This document synthesizes mechanistic theory with field-proven experimental protocols and quantitative data to serve as an authoritative reference.

The Foundation: Reactivity of the Aldehyde Group

The chemistry of benzaldehyde is dominated by the reactivity of its carbonyl group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a primary target for nucleophiles.[1] However, compared to aliphatic aldehydes, the reactivity of benzaldehyde is moderated by the attached benzene ring. The ring acts as an electron-donating group through resonance, which slightly reduces the partial positive charge on the carbonyl carbon and thus its electrophilicity.[1][2] The true predictive power in its chemistry comes from understanding how substituents on this aromatic ring further modulate this inherent reactivity.

The Modulators: Electronic and Steric Effects of Substituents

Substituents on the aromatic ring alter the reactivity of the aldehyde group through a combination of electronic (inductive and resonance) and steric effects.[3]

-

Electronic Effects : These are categorized as either electron-withdrawing or electron-donating.

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the carbonyl group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and generally accelerating reaction rates for nucleophilic additions.[1]

-

Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃), push electron density towards the carbonyl group. This influx of electrons diminishes the partial positive charge on the carbonyl carbon, reducing its electrophilicity and slowing the rate of nucleophilic attack.[1]

-

-

Steric Effects : Substituents located at the ortho position to the aldehyde can physically hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance can dramatically decrease reaction rates, sometimes overriding electronic effects.[2]

The interplay of these effects is visually summarized below.

Caption: A Hammett plot correlates reaction rates with substituent electronic properties.

The following table summarizes Hammett constants for common substituents, providing a predictive framework for their impact on reactivity.

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing |

| -Br | 0.39 | 0.23 | Electron-Withdrawing |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Donating (Resonance) > Withdrawing (Inductive) at para |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

Impact on Common Aldehyde Reactions

The electronic and steric nature of substituents dictates the outcome and rate of nearly all reactions involving benzaldehydes.

Nucleophilic Addition

This is the most fundamental reaction type. The rate of nucleophilic addition is highly sensitive to the electrophilicity of the carbonyl carbon. [1]* Influence : EWGs significantly accelerate the rate of nucleophilic addition, while EDGs slow it down. [1]This has been observed in reactions such as the addition of hydroxide ions. * Example : p-Nitrobenzaldehyde reacts much faster with nucleophiles than p-methoxybenzaldehyde.

Oxidation Reactions

The oxidation of benzaldehydes to their corresponding benzoic acids is a common and synthetically useful transformation. [1]* Mechanism : The mechanism can vary, but many oxidations involve a rate-determining step where a hydride is transferred from the aldehyde C-H bond. [4][5]* Influence : Kinetic studies consistently show that these reactions are accelerated by EWGs. [4][5][6][7]This is reflected in positive ρ values from Hammett plots, indicating that an electron-deficient center develops in the transition state. [4][5][6]* Example : The oxidation of p-nitrobenzaldehyde by various chromate reagents is substantially faster than that of unsubstituted benzaldehyde. [6]

Reduction Reactions

Reduction to benzyl alcohols typically involves the nucleophilic addition of a hydride ion (e.g., from NaBH₄ or LiAlH₄). [1]* Influence : As a nucleophilic addition, the reaction rate is enhanced by the presence of EWGs, which increase the electrophilicity of the carbonyl carbon, making it a better hydride acceptor. [1]Conversely, EDGs decrease the rate of reduction. The biocatalyzed reduction of substituted benzaldehydes also shows a dependence on the electronic nature of the substituent. [8]

Wittig Reaction

This reaction converts aldehydes into alkenes using a phosphonium ylide.

-

Mechanism : The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon to form a betaine or oxaphosphetane intermediate. [9]* Influence : The rate-determining step involves the initial nucleophilic attack. Therefore, EWGs on the benzaldehyde ring accelerate the reaction by making the carbonyl carbon more electrophilic. [10]Ortho substituents can introduce steric hindrance that affects both the rate and stereoselectivity of the resulting alkene. [11]

Perkin Reaction

The Perkin reaction is a condensation between an aromatic aldehyde and an acid anhydride to form an α,β-unsaturated carboxylic acid. [12][13]* Mechanism : The reaction is base-catalyzed and involves the formation of an enolate from the anhydride, which then attacks the aldehyde. [13][14]* Influence : The reaction is generally favored by EWGs on the benzaldehyde, which enhance its reactivity toward the enolate nucleophile. [15]Recent advancements using microwave assistance can significantly shorten reaction times. [15][16]

Competing Pathways: Benzoin Condensation vs. Cannizzaro Reaction

For non-enolizable aldehydes like benzaldehyde derivatives, two classic competing reactions exist, dictated by the choice of catalyst. [2]

-

Benzoin Condensation : A C-C bond-forming reaction where two aldehyde molecules couple to form an α-hydroxyketone (a benzoin). [2]It is catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes (NHCs). [2][17]* Cannizzaro Reaction : A base-induced disproportionation where two aldehyde molecules undergo a redox reaction to yield a primary alcohol and a carboxylic acid. [18][19]This reaction requires a strong base (e.g., concentrated NaOH). [2][18]

Caption: Competing reaction pathways for substituted benzaldehydes.

Experimental Protocols

To provide a self-validating system for analysis, detailed methodologies for key comparative experiments are outlined below.

Protocol 1: Comparative Wittig Reaction Kinetics

This protocol allows for the direct comparison of reactivity between different substituted benzaldehydes in a Wittig reaction. [1]

Caption: Experimental workflow for a comparative Wittig reaction.

-

Ylide Generation : Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, N₂-purged flask. [1]Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.0 eq) dropwise. Stir for 30 minutes; a characteristic orange-red color indicates ylide formation. [1]2. Reaction : In a separate flask, dissolve the substituted benzaldehyde (p-nitrobenzaldehyde, benzaldehyde, p-methoxybenzaldehyde; 1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.

-